4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-anilinopyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVGXXBRUJDOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 4-chloropyridine-3-carboxylic acid with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with analogs identified in the evidence:
Pharmacological and Physicochemical Properties
- Aromaticity vs. Saturation: The pyridine core in the target compound enables π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. In contrast, saturated analogs like (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid HCl () may exhibit reduced aromatic interactions but improved solubility due to conformational flexibility .
- Functional Group Impact: The phenylamino group in the target compound provides a site for hydrogen bonding and steric bulk, which could modulate selectivity in kinase inhibitors. Chloro-substituted phenyl groups () may enhance lipophilicity and membrane permeability . Piperazine-containing analogs () introduce basic nitrogen atoms, improving water solubility and enabling salt formation under physiological conditions .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~257.7) falls within Lipinski’s rule of five (≤500), suggesting favorable oral bioavailability. Larger analogs (e.g., , MW 399.16) may face challenges in absorption .
Biological Activity
4-(Phenylamino)pyridine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN2O2
- Molecular Weight : 234.66 g/mol
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study demonstrated that derivatives of this compound displayed significant antiproliferative effects on various cancer cell lines, with IC50 values ranging from 5 to 15 μM. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Tubulin polymerization inhibition |
| MCF-7 | 8.0 | Cell cycle arrest |
| A549 | 12.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Studies involving lipopolysaccharide (LPS)-induced inflammation in murine models indicated that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Tubulin Binding : The compound binds to tubulin, disrupting microtubule formation essential for cell division.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, thus exerting anti-inflammatory effects.
Case Studies
- Anticancer Study : In a recent study published in Journal of Medicinal Chemistry, derivatives of this compound were tested on multiple cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .
- Antimicrobial Efficacy : Another research article highlighted its effectiveness against drug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(phenylamino)pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization and acidification. For example, analogous pyridine-carboxylic acid derivatives are synthesized via palladium-catalyzed coupling or copper-mediated cyclization in solvents like DMF or toluene. Reaction temperature (80–120°C) and catalyst loading (1–5 mol%) critically affect yield and purity .
- Characterization : Post-synthesis, HPLC (≥98% purity) and LC-MS are used to confirm molecular weight and purity. Protonation states are verified via -NMR, particularly for the pyridine ring and phenylamino groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Key Techniques :
- FT-IR : Look for C=O stretching (~1700 cm) of the carboxylic acid and N-H bending (~3300 cm) from the phenylamino group.
- -NMR : Aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and phenylamino protons (δ 6.5–7.5 ppm) are diagnostic. The hydrochloride salt introduces a broad peak for the NH group (~10–12 ppm) .
- X-ray Crystallography : Resolves protonation states and hydrogen-bonding networks, as seen in related pyridinium salts (e.g., hydrogen sulfate or trifluoroacetate derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for similar pyridine-carboxylic acid derivatives?
- Data Contradictions : Variations in yields (e.g., 50–90%) arise from differences in catalyst systems (Pd vs. Cu), solvent polarity, or workup protocols. For example, DMF enhances solubility but may complicate purification, while toluene reduces side reactions but requires higher temperatures .
- Optimization Strategy : Design a Design of Experiments (DoE) approach to test catalyst-solvent combinations. Monitor intermediates via TLC or in-situ IR to identify bottlenecks (e.g., incomplete cyclization) .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model electron density distribution, particularly the nucleophilic pyridine nitrogen and electrophilic carboxylic acid group. Compare with Colle-Salvetti correlation-energy models to validate predicted reaction pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or methanol) to assess stability of the hydrochloride salt form .
Q. How does the hydrochloride salt form influence supramolecular interactions in crystallographic studies?
- Structural Insights : The protonated pyridine nitrogen forms strong hydrogen bonds with chloride ions, as observed in CSD entries for analogous compounds (e.g., perchlorate or hexafluorophosphate salts). These interactions stabilize crystal packing and affect solubility .
- Experimental Validation : Perform pH-dependent solubility tests (pH 1–7) and compare with single-crystal XRD data to correlate protonation state with lattice energy .
Methodological Best Practices
Q. What purification strategies are recommended to isolate high-purity this compound?
- Stepwise Protocol :
Crude Isolation : Precipitate the hydrochloride salt by adding concentrated HCl to the reaction mixture.
Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials.
Chromatography : For persistent impurities, employ reverse-phase C18 columns with acetonitrile/water gradients .
Q. How should researchers address stability issues during long-term storage?
- Storage Conditions : Store at −20°C in airtight, light-resistant vials with desiccants (e.g., silica gel). Avoid aqueous solutions, as hydrolysis of the phenylamino group can occur at room temperature .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track changes via HPLC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
